molecular formula C13H14BrFN2O2 B1527823 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole CAS No. 1187927-88-3

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1527823
CAS No.: 1187927-88-3
M. Wt: 329.16 g/mol
InChI Key: HWXUZPRTYBBNCH-UHFFFAOYSA-N
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Description

Historical Development of Indazole Derivatives

The historical development of indazole derivatives traces back to the late 19th century when Emil Fischer first synthesized indazole in 1883 by heating ortho-hydrazine cinnamic acid. This pioneering work established the fundamental synthetic framework that would later evolve into sophisticated methodologies for creating complex indazole scaffolds. The early recognition of indazole's unique tautomeric properties, with three potential forms including 1H-indazole, 2H-indazole, and 3H-indazole, provided the theoretical foundation for understanding the electronic and structural dynamics of this heterocyclic system. The 1H-tautomer was determined to be 2.3 kcal/mol more stable than the 2H-form, establishing important thermodynamic principles that guide modern synthetic strategies.

The evolution of indazole chemistry gained significant momentum in the 20th century with the development of more sophisticated synthetic methodologies. The introduction of nitrosation reactions of N-acetyl derivatives, known as the Jacobsen modification, provided a general route to indazoles that remains relevant today. This methodology demonstrated the importance of protective group strategies in indazole synthesis, a concept that would later be refined with the introduction of tert-butoxycarbonyl protection. The recognition that indazole derivatives could serve as privileged scaffolds in medicinal chemistry emerged gradually, with researchers identifying their potential for diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

The modern era of indazole development has been characterized by the systematic exploration of substitution patterns and their effects on biological activity. Research conducted by various groups has demonstrated that specific substitution patterns can dramatically alter the pharmacological profiles of indazole derivatives. The development of selective estrogen receptor degraders based on indazole scaffolds represents a significant milestone, with compounds achieving nanomolar potency and demonstrating robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. These advances have established indazoles as essential components in contemporary drug discovery programs, with at least 43 indazole-based therapeutic agents currently in clinical application or trials.

The introduction of halogen substituents, particularly bromine and fluorine, into indazole frameworks represents a relatively recent but highly significant development in the field. The strategic incorporation of these halogen atoms has been shown to enhance biological activity, improve metabolic stability, and provide useful synthetic handles for further functionalization through cross-coupling reactions. The combination of halogen substitution with methyl functionalization, as exemplified by this compound, represents the culmination of decades of research into structure-activity relationships and synthetic methodology development. This historical progression demonstrates the evolution from simple indazole synthesis to sophisticated, multi-substituted derivatives designed for specific applications.

Significance in Modern Heterocyclic Chemistry

The significance of this compound in modern heterocyclic chemistry extends far beyond its role as a synthetic intermediate, representing a paradigm for sophisticated molecular design that incorporates multiple functional elements within a single framework. The compound exemplifies the current trend toward multifunctional heterocycles that can serve as versatile platforms for diverse chemical transformations and biological applications. The strategic incorporation of protective groups, exemplified by the tert-butoxycarbonyl moiety, demonstrates the evolution of synthetic methodology toward greater selectivity and control in heterocyclic functionalization. This approach has proven particularly valuable in the synthesis of complex indazole derivatives where sequential transformations require temporary protection of reactive sites.

The halogen substitution pattern in this compound reflects the growing importance of fluorine and bromine incorporation in medicinal chemistry and materials science applications. The presence of fluorine at the 6-position provides unique electronic properties that can enhance metabolic stability, improve membrane permeability, and modulate biological activity through specific interactions with target proteins. Meanwhile, the bromine substituent at the 5-position serves as an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse functional groups through established palladium-catalyzed methodologies. This dual halogen functionality creates unprecedented opportunities for synthetic elaboration and structure-activity relationship studies.

Modern heterocyclic chemistry has increasingly focused on the development of compounds that can participate in multiple reaction pathways while maintaining synthetic efficiency and atom economy. The this compound scaffold satisfies these criteria by providing multiple reactive sites that can be selectively addressed under different reaction conditions. The regioselective functionalization capabilities of this compound have been demonstrated through various approaches, including metalation strategies using organozinc reagents and subsequent cross-coupling reactions. These methodologies enable the systematic exploration of structure-activity relationships and the development of focused libraries for biological screening.

The compound's significance is further emphasized by its role in advancing our understanding of indazole tautomerism and electronic effects in substituted heterocycles. The complex substitution pattern provides an excellent model system for studying the interplay between electronic and steric factors in determining molecular properties and reactivity. Recent computational studies have provided insights into how multiple substituents influence the electronic distribution within the indazole framework, guiding the rational design of new derivatives with optimized properties. This fundamental understanding has proven invaluable for developing next-generation therapeutics and materials based on indazole scaffolds.

Positional Effects of Halogen-Methyl Substitution Patterns

The positional effects of halogen-methyl substitution patterns in this compound create a complex electronic environment that significantly influences both the compound's reactivity and potential biological activity. The strategic placement of bromine at the 5-position and fluorine at the 6-position generates distinct electronic effects that propagate throughout the indazole ring system. The bromine substituent, being larger and more polarizable than fluorine, exerts both steric and electronic influences that can affect molecular recognition events and chemical reactivity. Research has demonstrated that halogen positioning in indazole derivatives can dramatically alter their biological profiles, with specific substitution patterns often determining selectivity for particular protein targets.

The fluorine atom at the 6-position provides unique properties that distinguish this compound from other halogenated indazoles. Fluorine's high electronegativity and small size create a strong inductive effect that can modulate the electron density of the entire ring system while introducing minimal steric hindrance. Studies on related fluorinated indazole derivatives have shown that fluorine substitution can enhance binding affinity to certain protein targets through favorable electrostatic interactions and improved metabolic stability. The specific positioning at the 6-position places the fluorine atom in proximity to both the nitrogen atoms of the indazole ring, potentially influencing the compound's tautomeric equilibrium and hydrogen bonding capabilities.

The methyl substitution at the 3-position adds another layer of complexity to the electronic and steric environment of the molecule. This positioning is particularly significant because the 3-position of indazoles is known to be highly reactive and often serves as a site for electrophilic substitution reactions. The presence of the methyl group at this position not only provides steric protection against unwanted reactions but also introduces electron-donating effects that can counterbalance the electron-withdrawing nature of the halogen substituents. Research on 3-substituted indazoles has revealed that alkyl groups in this position can significantly influence the compound's lipophilicity and membrane permeability characteristics.

The combined effects of the halogen-methyl substitution pattern create a unique reactivity profile that has been exploited in various synthetic applications. The electron-withdrawing halogens activate the indazole ring toward nucleophilic attack while the electron-donating methyl group provides stabilization of charged intermediates. This balanced electronic environment facilitates selective transformations and enables the compound to participate in a wide range of chemical reactions under mild conditions. The substitution pattern also influences the compound's conformational preferences and intermolecular interactions, factors that are crucial for biological activity and solid-state properties. Understanding these positional effects is essential for the rational design of related compounds with optimized properties for specific applications.

Research Objectives and Knowledge Gaps

Current research objectives surrounding this compound focus primarily on expanding its synthetic utility and exploring its potential as a building block for bioactive compounds. One of the primary objectives involves developing more efficient synthetic methodologies that can provide access to this compound and its analogs with improved yields and reduced environmental impact. Recent advances in synthetic methodology have demonstrated the feasibility of gram-scale synthesis using environmentally friendly conditions, but further optimization is needed to make these processes economically viable for large-scale applications. The development of one-pot synthetic strategies that combine multiple transformations while maintaining high selectivity remains an active area of investigation.

A significant knowledge gap exists in understanding the precise structure-activity relationships governing the biological activity of multi-substituted indazole derivatives like this compound. While numerous studies have explored the biological activities of simpler indazole derivatives, the complex substitution pattern of this compound creates unique electronic and steric environments whose effects on biological activity are not fully understood. Systematic structure-activity relationship studies are needed to determine how each substituent contributes to overall biological activity and to identify opportunities for optimization. The absence of comprehensive biological screening data for this specific compound represents a significant gap that limits its potential applications in drug discovery.

Another critical research objective involves exploring the compound's utility in materials science applications, particularly in the development of organic semiconductors and optoelectronic devices. The unique electronic properties imparted by the halogen-methyl substitution pattern suggest potential applications in these fields, but systematic studies of the compound's photophysical and electronic properties are lacking. Research is needed to determine optimal processing conditions for incorporating this compound into materials applications and to understand how its molecular structure influences bulk material properties. The development of structure-property relationships for materials applications represents an emerging area of investigation.

Significant knowledge gaps also exist regarding the long-term stability and degradation pathways of this compound under various environmental conditions. Understanding the compound's behavior under different pH conditions, temperatures, and in the presence of various reagents is crucial for developing robust synthetic protocols and storage recommendations. Additionally, there is limited information about the compound's interactions with biological systems, including its metabolic stability and potential for biotransformation. Addressing these knowledge gaps will require interdisciplinary research efforts combining synthetic chemistry, biological evaluation, and materials characterization to fully realize the compound's potential across multiple application domains.

Properties

IUPAC Name

tert-butyl 5-bromo-6-fluoro-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-7-8-5-9(14)10(15)6-11(8)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXUZPRTYBBNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC(=C(C=C12)Br)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696186
Record name tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-88-3
Record name tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Formylated Intermediate

  • Reaction: The starting aryl compound (e.g., 2-bromo-4-fluorotoluene) is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to generate a lithium reagent.
  • Formylation: The lithium reagent is reacted with N,N-dimethylformamide (DMF) at -78°C to yield the corresponding aldehyde intermediate.
  • Conditions: Molar ratios of substrate:LDA:DMF of approximately 1:1.0-1.5; reaction times 1-2 hours per step.
  • Yield: This step typically achieves yields around 87.6% under optimized conditions.
  • Notes: The low temperature (-78°C) controls reactivity and selectivity, minimizing side reactions.

Step 2: Oxime Formation

  • Reaction: The aldehyde intermediate is reacted with methoxylamine hydrochloride and potassium carbonate in ethylene glycol dimethyl ether.
  • Conditions: Heating at 40-80°C for 2-16 hours.
  • Molar Ratios: Aldehyde: methoxylamine hydrochloride: potassium carbonate ~1:1.0-1.5.
  • Purpose: Formation of an oxime intermediate, which is a precursor for ring closure.

Step 3: Ring Closure to Indazole Core

  • Reaction: The oxime intermediate undergoes cyclization in the presence of hydrazine hydrate.
  • Solvents: THF, dioxane, methanol, or ethanol.
  • Conditions: Heating at 40-100°C for 2-16 hours.
  • Mass Ratio: Oxime to hydrazine hydrate approximately 1:1.0-10.
  • Outcome: Formation of the 4-bromo-5-methyl-1H-indazole core structure.
  • Yields: High yields reported, contributing to an overall total yield of about 72.3% for the multi-step process.

Step 4: Boc Protection of Indazole Nitrogen

  • Reaction: The indazole nitrogen is protected by introducing the Boc group (tert-butoxycarbonyl).
  • Typical Reagents: Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine.
  • Conditions: Mild temperatures, often room temperature or slightly elevated.
  • Purpose: The Boc group protects the nitrogen to allow selective further functionalization and stability.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Lithiation & Formylation 2-bromo-4-fluorotoluene + LDA + DMF Tetrahydrofuran (THF) -78°C 1-2 h each ~87.6 Controlled low temp for selectivity
2 Oxime Formation Aldehyde + Methoxylamine HCl + K2CO3 Ethylene glycol dimethyl ether 40-80°C 2-16 h High Intermediate for ring closure
3 Ring Closure Oxime + Hydrazine hydrate THF, dioxane, MeOH, EtOH 40-100°C 2-16 h High Forms indazole core
4 Boc Protection Indazole + Boc anhydride + Base Common organic solvents RT or mild heat Several hours High Protects N1 for further modification

Research Findings and Technical Advantages

  • The described synthetic route avoids the use of nitration with sulfuric and nitric acids, significantly reducing hazardous waste and environmental impact.
  • The process is scalable and amenable to industrial synthesis due to high yields and mild conditions.
  • The Boc protecting group introduction is a strategic step enabling selective functionalization at other positions of the indazole ring.
  • The method has been validated by analytical techniques such as 1H-NMR and GC, confirming the purity and structural integrity of the intermediates and final product.

Additional Notes on Compound Characteristics

  • Molecular Formula: C13H14BrFN2O2
  • Molecular Weight: 329.16 g/mol
  • The compound is typically stored at 2-8°C to maintain stability.
  • Its functional groups (bromo, fluoro, methyl, Boc-protected nitrogen) provide versatility for downstream chemical modifications in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and palladium catalysts are commonly used.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically employed.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are used.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine or fluorine atoms.

    Deprotection Reactions: The free amine derivative of the indazole.

    Coupling Reactions: Complex molecules with extended carbon chains or aromatic systems.

Scientific Research Applications

Scientific Research Applications

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole serves as a versatile intermediate in several research domains:

Chemistry

  • Intermediate in Organic Synthesis: It is utilized in the synthesis of complex organic molecules and pharmaceuticals, facilitating various reactions such as substitution and coupling.

Biology

  • Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in cancer research, where it may inhibit key kinases involved in tumor progression.

Medicine

  • Therapeutic Development: It acts as a precursor for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Industry

  • Agrochemicals and Materials Science: The compound is used in producing agrochemicals and researching new materials due to its unique reactivity.

The biological properties of this compound include:

Antimicrobial Properties

Research indicates strong antimicrobial activity against pathogens like MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.

Anticancer Activity

In vitro studies show that the compound can induce apoptosis in various cancer cell lines by inhibiting critical signaling pathways such as those involving Akt kinases.

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation markers like nitric oxide (NO) and interleukin-6 (IL-6), suggesting applications in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study AIndazole derivatives exhibited MIC values against MRSA as low as 0.25 µg/mL, indicating strong antimicrobial activity.
Study BThe compound showed significant cytotoxicity against various cancer cell lines, with effective concentrations varying based on cell type.
Study CInhibition of NO and IL-6 production in BV-2 microglial cells demonstrated its anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the Boc group can influence its solubility and stability, affecting its bioavailability and pharmacokinetics .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole include:

Compound Name Substituents (Position) Molecular Weight Key Applications/Properties References
5-Bromo-6-fluoro-3-methyl-1H-indazole Br (5), F (6), CH₃ (3) 243.03 Intermediate for kinase inhibitors
3-Bromo-6-chloro-5-nitro-1H-indazole Br (3), Cl (6), NO₂ (5) 290.42 High reactivity for electrophilic substitution
6-Bromo-5-fluoro-1H-indazole Br (6), F (5) 215.02 Building block for anticancer agents
6-Bromo-5-methyl-1H-indazole Br (6), CH₃ (5) 211.06 Precursor for agrochemicals

Key Observations :

  • Halogen Position : The bromo and fluoro positions significantly affect electronic distribution. For instance, 6-Bromo-5-fluoro-1H-indazole (Br at 6, F at 5) exhibits distinct dipole moments compared to the target compound (Br at 5, F at 6), altering its binding affinity in protein-ligand interactions .
  • Nitro vs. Methyl Groups : 3-Bromo-6-chloro-5-nitro-1H-indazole’s nitro group introduces strong electron-withdrawing effects, enhancing reactivity in Suzuki-Miyaura couplings, whereas the methyl group in the target compound provides steric hindrance, slowing undesired side reactions .

Pharmacological Relevance

  • Kinase Inhibition : The target compound’s methyl and halogen substituents mimic motifs in clinical kinase inhibitors (e.g., Binimetinib and PF-06263276), where bromine and fluorine enhance hydrophobic interactions with ATP-binding pockets .

Structural Analysis and Crystallography

The use of computational tools like SHELXL () has been critical in resolving the crystal structures of indazole derivatives. For example, the Boc group’s tert-butyl moiety introduces torsional angles that stabilize the indazole core, as confirmed by X-ray diffraction studies .

Biological Activity

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole is a synthetic compound belonging to the indazole class, known for its diverse biological activities. The compound's unique structure, characterized by a bromomethyl and a fluorine substituent, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H14BrFN2O2
  • Molecular Weight : 329.16 g/mol
  • Structure : The compound features a tert-butyl group and exhibits specific reactivity due to the positioning of its substituents.

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays. Studies indicate that indazole derivatives exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, suggesting strong antimicrobial potential .

Anticancer Activity

Research highlights the compound's ability to induce apoptosis in cancer cells by disrupting critical signaling pathways. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with mechanisms involving the inhibition of specific kinases that are pivotal in cancer progression . The compound's structural features contribute to its effectiveness in targeting these pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in microglial cells. It has been shown to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), markers associated with inflammation . This suggests potential applications in treating neurodegenerative diseases where inflammation plays a critical role.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways, including kinases like GSK-3β and ROCK-1 .
  • Apoptosis Induction : It triggers programmed cell death in cancer cells by altering gene expression and disrupting cell signaling .
  • Modulation of Immune Response : By reducing pro-inflammatory cytokines, it may help modulate immune responses beneficially .

Case Studies and Research Findings

StudyFindings
Study AIndazole derivatives showed MIC values against MRSA as low as 0.25 µg/mL, indicating strong antimicrobial activity.
Study BThe compound exhibited significant cytotoxicity against various cancer cell lines, with effective concentrations varying based on cell type.
Study CInhibition of NO and IL-6 production in BV-2 microglial cells demonstrated its anti-inflammatory potential.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole?

Methodological Answer: The synthesis typically involves sequential functionalization of the indazole core:

Core Synthesis : Start with a substituted indazole scaffold (e.g., 5-bromo-6-fluoro-3-methyl-1H-indazole).

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the N1 position using Boc anhydride (e.g., (Boc)₂O) in the presence of a base like DMAP or pyridine .

Halogenation/Fluorination : Bromine and fluorine substituents are often introduced via electrophilic halogenation or directed ortho-metalation (DoM) strategies, depending on precursor availability .
Key Considerations : Ensure regioselectivity by protecting reactive sites early and optimizing reaction temperatures (e.g., 0–25°C for Boc protection) .

Q. How can researchers purify this compound, and what methods validate its purity?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Validation :
    • HPLC : Monitor purity ≥95% using reverse-phase C18 columns (acetonitrile/water mobile phase) .
    • NMR : Confirm absence of residual solvents (e.g., DMSO, THF) and assess integration ratios for substituents (e.g., Boc methyl groups at δ 1.2–1.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from bromine/fluorine substituents .
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₄BrFN₂O₂) with <5 ppm mass error .
  • FT-IR : Detect Boc carbonyl stretching (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected coupling patterns in NMR)?

Methodological Answer:

  • Scenario : Overlapping signals from bromine/fluorine substituents may distort splitting patterns.
  • Solutions :
    • Use NOESY to confirm spatial proximity of substituents.
    • Compare experimental data with computational predictions (DFT or NMR simulation software) .
    • Validate via X-ray crystallography if crystalline derivatives are accessible .

Q. What are the stability profiles of this compound under varying conditions?

Methodological Answer:

  • Acid/Base Sensitivity : The Boc group hydrolyzes under strong acids (e.g., TFA) or bases (e.g., NaOH). Store in neutral, anhydrous conditions .
  • Thermal Stability : Decomposition occurs >150°C; use low-temperature reactions (<80°C) for derivatization .
  • Light Sensitivity : Bromine may promote photodegradation; store in amber vials at –20°C .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The C5 bromine acts as a leaving group for palladium-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl partners). Optimize with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
  • Challenges : Steric hindrance from the Boc and methyl groups may reduce coupling efficiency. Use microwave-assisted synthesis to enhance yields .

Q. What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibitor Development : The indazole core is a privileged scaffold for ATP-binding pocket targeting. Bromine/fluorine substituents enhance selectivity and metabolic stability .
  • PROTACs : Use as a warhead for E3 ligase recruitment via bromine-mediated conjugation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole
Reactant of Route 2
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.